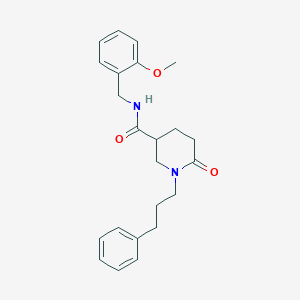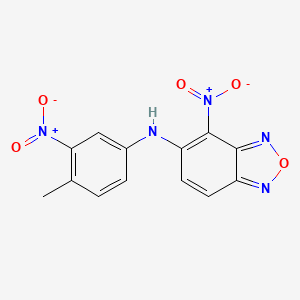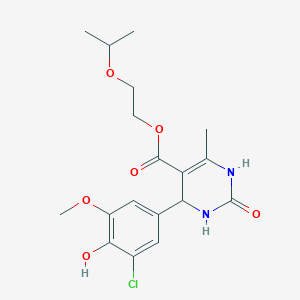
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-10 is a member of the piperidinecarboxamide family of compounds, which are known to have various biological activities.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects. This compound has also been shown to inhibit the activity of various enzymes and receptors in the brain, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to decrease the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to have effects on various neurotransmitter systems in the brain, which may contribute to its analgesic effects.
実験室実験の利点と制限
One advantage of using N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in lab experiments is its high purity and yield. This compound has also been shown to be stable under various conditions, which makes it suitable for long-term storage and use. One limitation of using this compound in lab experiments is its high cost, which may limit its use in large-scale experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs based on this compound. Another direction is to study the effects of this compound in various disease models, including neurodegenerative diseases and pain and inflammation models. Finally, the potential use of this compound as a drug delivery system should be further explored, as it may have applications in the treatment of various brain disorders.
合成法
The synthesis of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide involves the reaction of 2-methoxybenzylamine with 3-phenylpropionyl chloride to form the intermediate, N-(2-methoxybenzyl)-3-phenylpropionamide. This intermediate is then reacted with piperidine-3-carboxylic acid to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been studied for its potential applications in various scientific research fields, including neurobiology, pharmacology, and medicinal chemistry. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. In addition, this compound has been studied for its potential use as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-28-21-12-6-5-11-19(21)16-24-23(27)20-13-14-22(26)25(17-20)15-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,20H,7,10,13-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFTWVXDGFWRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCC(=O)N(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5062045.png)
![N-{1-[1-(cyclopropylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5062051.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5062060.png)
![methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5062063.png)
![1-benzyl-8-(2,3-dihydro-1H-inden-2-yl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5062083.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)
![N-[5-(1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5062107.png)
![4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)

![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)
![1,3-bis(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5062146.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5062150.png)